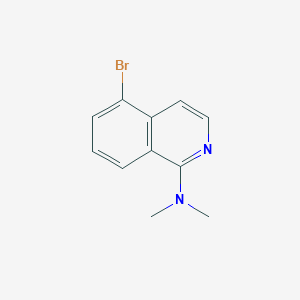![molecular formula C25H32ClN3O3 B1651777 ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride CAS No. 134068-39-6](/img/structure/B1651777.png)
ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid group, a cyclohexylamino group, and a dibenzazepine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the dibenzazepine core. The cyclohexylamino group is then introduced through a series of reactions, followed by the addition of the carbamic acid group. The final step involves the formation of the ethyl ester and the hydrochloride hydrate. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product. The process may also involve purification steps such as crystallization, filtration, and drying to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The cyclohexylamino group and the dibenzazepine core play crucial roles in its binding to target molecules. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
- Carbamic acid, N-[10,11-dihydro-5-[2-(methylamino)acetyl]-5H-dibenz[b,f]azepin-3-yl]-, ethyl ester
- Carbamic acid, methyl-, ethyl ester
Uniqueness
Compared to similar compounds, ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride is unique due to the presence of the cyclohexylamino group and the specific arrangement of functional groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
134068-39-6 |
|---|---|
分子式 |
C25H32ClN3O3 |
分子量 |
458 g/mol |
IUPAC名 |
ethyl N-[11-[2-(cyclohexylamino)acetyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C25H31N3O3.ClH/c1-2-31-25(30)27-21-15-14-19-13-12-18-8-6-7-11-22(18)28(23(19)16-21)24(29)17-26-20-9-4-3-5-10-20;/h6-8,11,14-16,20,26H,2-5,9-10,12-13,17H2,1H3,(H,27,30);1H |
InChIキー |
PDDNNIPVRAJZAT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC4CCCCC4)C=C1.Cl |
正規SMILES |
CCOC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CNC4CCCCC4)C=C1.Cl |
| 134068-39-6 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenamide, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B1651694.png)

![4-[(6-Methoxy-2-methylquinolin-1-ium-4-yl)amino]benzoic acid;chloride](/img/structure/B1651697.png)

![1-[2-(2-Hydroxy-3-morpholin-4-ylpropoxy)phenyl]ethanone](/img/structure/B1651699.png)
![2-[2-(2-Methoxyethoxy)ethoxy]acetaldehyde](/img/structure/B1651701.png)


![4-[(2-Butyl-1H-benzimidazol-1-yl)methyl]benzoic acid](/img/structure/B1651704.png)


![(1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine](/img/structure/B1651709.png)
![(2R)-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-N-methyloxolane-2-carboxamide](/img/structure/B1651715.png)
![2-Chloro-5-[(3,5-dimethyl-1H-pyrazol-1-YL)methyl]-pyridine hydrochloride](/img/structure/B1651717.png)
